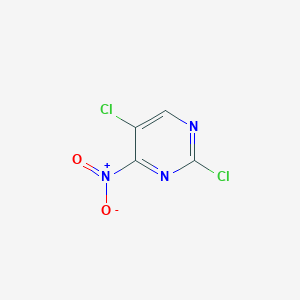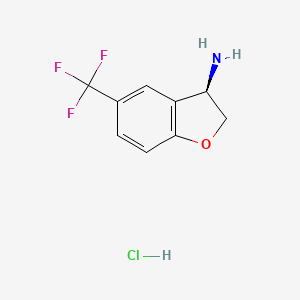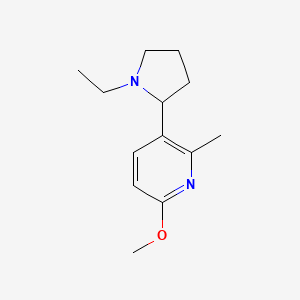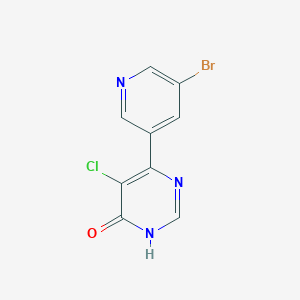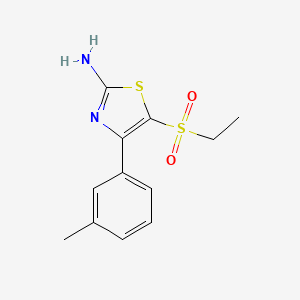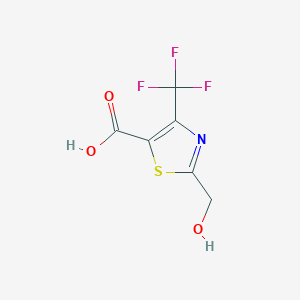
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol is a heterocyclic compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound features a pyridine ring substituted with a pyrrolidine ring and a hydroxyl group, making it a valuable building block in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol typically involves the construction of the pyridine and pyrrolidine rings followed by their functionalization. One common method involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under reduced pressure and purified by recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is typically used for hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Formation of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-one.
Reduction: Formation of 4-Methyl-5-(1-propylpyrrolidin-2-yl)piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol has several scientific research applications:
作用機序
The mechanism of action of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Methyl-5-(1-propylpyrrolidin-2-yl)piperidine: Similar structure but with a reduced pyridine ring.
Uniqueness
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol is unique due to its combination of a pyridine ring with a pyrrolidine ring and a hydroxyl group. This unique structure imparts specific chemical and biological properties that are not found in its analogs .
特性
CAS番号 |
1352496-37-7 |
|---|---|
分子式 |
C13H20N2O |
分子量 |
220.31 g/mol |
IUPAC名 |
4-methyl-5-(1-propylpyrrolidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C13H20N2O/c1-3-6-15-7-4-5-12(15)11-9-14-13(16)8-10(11)2/h8-9,12H,3-7H2,1-2H3,(H,14,16) |
InChIキー |
ZFEMYJOQQHGSKV-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCCC1C2=CNC(=O)C=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


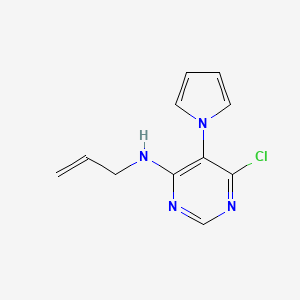
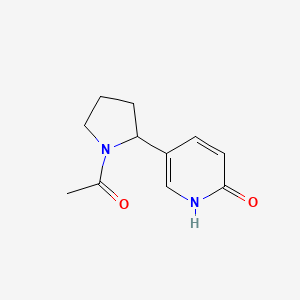
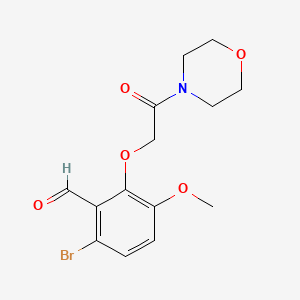
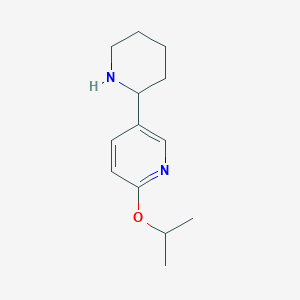

![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)
